molecular formula C31H44O5 B1261893 Triptotin F CAS No. 359630-36-7

Triptotin F

Cat. No. B1261893
CAS RN: 359630-36-7
M. Wt: 496.7 g/mol
InChI Key: UZTWKCSXTUDYPH-POEAZOMSSA-N
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Description

Triptotin F is an organic compound with the chemical formula C31H44O5 . It is a white or light yellow crystalline solid with a distinctive odor . It has antibacterial, anti-inflammatory, and anti-tumor activities, and has great potential in drug development .


Synthesis Analysis

The preparation of Triptotin F can be achieved through a variety of ways. One common method is by reacting three starting materials: tryptophan, acetic acid, and sodium hypochlorite . The reaction needs to be carried out under appropriate temperature and reaction conditions, and the Triptotin F product is obtained after a series of steps .


Molecular Structure Analysis

Triptotin F has a molecular formula of C31H44O5 and a molar mass of 496.68 g/mol . It belongs to the class of compounds known as triterpenoids .


Chemical Reactions Analysis

While specific chemical reactions involving Triptotin F are not detailed in the search results, it’s important to note that its synthesis involves a reaction between tryptophan, acetic acid, and sodium hypochlorite .


Physical And Chemical Properties Analysis

Triptotin F is a white or light yellow crystalline solid . It has a molecular formula of C31H44O5 and a molar mass of 496.68 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anticancer Activity

Triptotin F, a component of the Chinese medicinal herb, Thunder God Vine, has been widely used for centuries in treating inflammatory diseases . In the past four decades, the anticancer activities of the extracts from this medicinal herb have attracted intensive attention by researchers worldwide . The diterpenoid epoxide triptolide and the quinone triterpene celastrol are two important bioactive ingredients that show a divergent therapeutic profile and can perturb multiple signal pathways .

Anti-inflammatory and Immunosuppressive Abilities

Reports document that triptolide, a component of Triptotin F, has anti-inflammatory and immunosuppressive abilities . This makes it a potential candidate for the treatment of various autoimmune and inflammatory diseases.

Anti-fertility Abilities

Triptolide also has anti-fertility abilities . This suggests that Triptotin F could be explored for its potential applications in the field of reproductive health and contraception.

Treatment of Psoriasis Vulgaris

Triptolide has been tested in clinical trials for the treatment of psoriasis vulgaris . This indicates that Triptotin F could be beneficial in the management of skin conditions such as psoriasis.

Treatment of Diabetic Nephropathy

Triptolide has also been used in the treatment of diabetic nephropathy . This suggests that Triptotin F could have potential applications in the management of kidney diseases related to diabetes.

Treatment of Nephritic Syndrome

Triptolide has been used in the treatment of nephritic syndrome . This indicates that Triptotin F could be beneficial in the treatment of kidney diseases such as nephritic syndrome.

Safety and Hazards

Triptotin F has a certain toxicity . Necessary safety measures should be taken during operation, such as wearing gloves and protective glasses to ensure good ventilation conditions . Direct contact with skin and eyes should be avoided, and rinse with plenty of water immediately after contact . It should be stored in a dry, cool, well-ventilated place, avoiding contact with oxidants and flammable materials .

Mechanism of Action

Target of Action

Triptotin F is a phenolic triterpene isolated from Tripterygium wilfordii Hook. f It’s structurally similar compound, triptolide, has been reported to have multiple targets including heat shock protein 70 (hsp70), nuclear factor kappa b (nfκb), and other proteins involved in inflammation and tumor growth .

Mode of Action

Triptolide, a similar compound, is known to interact with its targets leading to a decrease in hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor

Biochemical Pathways

Tryptophan, a related compound, is known to be metabolized through two main pathways: the kynurenine pathway and the methoxyindole pathway . The intestinal microbiota has been identified as a modifier of the metabolism of tryptophan and its derived metabolites . It’s possible that Triptotin F may also influence these pathways, but more research is needed to confirm this.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (adme), can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s structurally similar compound, triptolide, has been reported to have anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound

properties

IUPAC Name

(2R,4aS,6aR,6aS,8S,14aS,14bR)-10,11-dihydroxy-8-(1-hydroxyethyl)-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O5/c1-17-24-19(18(2)32)14-22-29(5,20(24)15-21(33)25(17)34)11-13-31(7)23-16-28(4,26(35)36)9-8-27(23,3)10-12-30(22,31)6/h14-15,18-19,23,32-34H,8-13,16H2,1-7H3,(H,35,36)/t18?,19-,23-,27-,28-,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTWKCSXTUDYPH-POEAZOMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptotin F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Triptotin F?

A1: Triptotin F, chemically named 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid, was isolated from the plant Tripterygium wilfordii Hook. f. []. The researchers used spectroscopic studies to elucidate its structure, but the paper does not provide specific details about the molecular formula, weight, or spectroscopic data.

Q2: Are there any other research papers or resources that delve deeper into the properties and potential applications of Triptotin F?

A2: The provided research paper [] focuses solely on the isolation and structural identification of Triptotin F and a related compound, Triptotin G. Further research is needed to explore the potential biological activities, mechanisms of action, and applications of this novel compound.

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